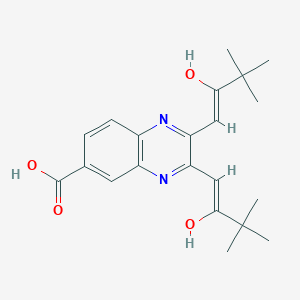![molecular formula C23H31NO4 B11503388 Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate](/img/structure/B11503388.png)
Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate is a complex organic compound that features an adamantane moiety, a formamido group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through a reaction involving adamantane and a suitable halogenating agent, followed by substitution with a formamido group.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable aryl halide and a palladium catalyst.
Esterification: The final step involves esterification to form the ethyl ester, typically using an acid catalyst and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the adamantane or methoxyphenyl moieties, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral or anticancer agents.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in developing high-performance polymers and materials.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: A simpler structure with similar rigidity and stability.
Memantine: An adamantane derivative used as a medication for Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Uniqueness
Ethyl 3-[(adamantan-1-YL)formamido]-3-(4-methoxyphenyl)propanoate is unique due to the combination of the adamantane moiety with a formamido and methoxyphenyl group, providing a distinct set of chemical and physical properties. This combination allows for diverse applications and interactions that are not possible with simpler adamantane derivatives.
Propriétés
Formule moléculaire |
C23H31NO4 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
ethyl 3-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C23H31NO4/c1-3-28-21(25)11-20(18-4-6-19(27-2)7-5-18)24-22(26)23-12-15-8-16(13-23)10-17(9-15)14-23/h4-7,15-17,20H,3,8-14H2,1-2H3,(H,24,26) |
Clé InChI |
YQTRBGDCONVNMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11503320.png)
![1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11503325.png)

![1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B11503337.png)
![(2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]](/img/structure/B11503342.png)
![N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11503345.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11503350.png)
![N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide](/img/structure/B11503353.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11503358.png)
![1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11503364.png)
![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11503374.png)
![1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}ethan-1-one](/img/structure/B11503384.png)
![4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11503397.png)
